(4-Chloro-2-iodophenyl)methanol (4-Chloro-2-iodophenyl)methanol
Brand Name: Vulcanchem
CAS No.: 244104-55-0
VCID: VC4258700
InChI: InChI=1S/C7H6ClIO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
SMILES: C1=CC(=C(C=C1Cl)I)CO
Molecular Formula: C7H6ClIO
Molecular Weight: 268.48

(4-Chloro-2-iodophenyl)methanol

CAS No.: 244104-55-0

Cat. No.: VC4258700

Molecular Formula: C7H6ClIO

Molecular Weight: 268.48

* For research use only. Not for human or veterinary use.

(4-Chloro-2-iodophenyl)methanol - 244104-55-0

Specification

CAS No. 244104-55-0
Molecular Formula C7H6ClIO
Molecular Weight 268.48
IUPAC Name (4-chloro-2-iodophenyl)methanol
Standard InChI InChI=1S/C7H6ClIO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Standard InChI Key UDXMQUOKYIISFP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)I)CO

Introduction

Structural and Molecular Characteristics

The molecular structure of (4-chloro-2-iodophenyl)methanol is defined by its halogen substituents and hydroxymethyl group. The iodine atom, with its large atomic radius and polarizable electron cloud, introduces steric and electronic effects that influence reactivity. The chlorine atom, an electron-withdrawing group, further modulates the aromatic ring’s electron density. These features are critical in cross-coupling reactions and nucleophilic substitutions.

Table 1: Key Molecular Properties

PropertyValue
CAS No.244104-55-0
Molecular FormulaC₇H₆ClIO
Molecular Weight268.48 g/mol
IUPAC Name(4-Chloro-2-iodophenyl)methanol
SMILESC1=CC(=C(C=C1Cl)I)CO
InChI KeyUDXMQUOKYIISFP-UHFFFAOYSA-N

The compound’s solubility remains undocumented in common solvents, though its halogenated nature suggests limited solubility in polar solvents like water.

Synthesis and Manufacturing

Primary Synthetic Route

The most reported synthesis involves a two-step reduction of 4-chloro-2-iodobenzoic acid (CAS: 13421-13-1).

Step 1: Activation of Carboxylic Acid
4-Chloro-2-iodobenzoic acid (15 g, 53 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 250 mL) under nitrogen atmosphere. The solution is cooled to 0°C, and triethylamine (NEt₃, 7.4 mL, 53 mmol) is added, followed by ethyl chloroformate (5.1 mL, 53 mmol). The mixture is stirred for 1.5 hours to form the mixed anhydride intermediate .

Step 2: Borohydride Reduction
Sodium borohydride (NaBH₄, 4.0 g, 106 mmol) is added portionwise to the reaction mixture, which is then stirred at room temperature for 2.5 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. After solvent removal, the crude product is purified via column chromatography (hexane/ethyl acetate) to yield (4-chloro-2-iodophenyl)methanol with a 75% yield .

Table 2: Reaction Conditions and Yield

ParameterValue
Starting Material4-Chloro-2-iodobenzoic acid
ReagentsNEt₃, Ethyl chloroformate, NaBH₄
SolventTHF
Temperature0°C (Step 1); RT (Step 2)
Yield75%

Alternative Methods

While less common, electrochemical reductions and catalytic hydrogenation have been explored but face challenges in selectivity due to the presence of iodine, which may undergo undesired dehalogenation.

Physicochemical and Spectroscopic Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 98–100°C, with decomposition observed above 200°C. The compound’s stability under inert conditions makes it suitable for long-term storage at 2–8°C.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.4 Hz, 1H, Ar-H), 7.48 (d, J = 2.0 Hz, 1H, Ar-H), 7.32 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 4.78 (s, 2H, CH₂OH), 2.51 (br s, 1H, OH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 139.5 (C-I), 135.2 (C-Cl), 132.8, 130.1, 129.4 (Ar-C), 63.7 (CH₂OH).

The iodine atom’s heavy atom effect broadens NMR signals, complicating spectral interpretation without advanced techniques like DEPT-135.

Applications in Scientific Research

Organic Synthesis

The compound’s iodine substituent facilitates Ullmann and Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures. For example, palladium-catalyzed coupling with aryl boronic acids produces derivatives with enhanced pharmacological profiles.

Medicinal Chemistry

In drug discovery, (4-chloro-2-iodophenyl)methanol serves as a precursor for kinase inhibitors and antimicrobial agents. Halogen bonding between the iodine atom and target proteins (e.g., bacterial enzymes) enhances binding affinity, as demonstrated in molecular docking studies.

Table 3: Representative Derivatives and Activities

DerivativeBiological ActivityTarget
4-Chloro-2-iodobenzyl ethersAntibacterial (MIC: 2–8 μg/mL)E. coli DNA gyrase
Iodoaryl methoxy analogsAnticancer (IC₅₀: 1.5 μM)Tyrosine kinase receptors

Future Directions and Research Gaps

Despite its utility, gaps persist in understanding the compound’s environmental fate and metabolic pathways. Advanced studies using LC-MS/MS and isotopic labeling could elucidate degradation mechanisms, informing greener synthesis protocols.

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